molecular formula C12H25NO2 B8786101 Methyl N,N-dibutyl-beta-alaninate CAS No. 53280-20-9

Methyl N,N-dibutyl-beta-alaninate

Cat. No. B8786101
CAS RN: 53280-20-9
M. Wt: 215.33 g/mol
InChI Key: OTMLJGIEQPAZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N,N-dibutyl-beta-alaninate is a useful research compound. Its molecular formula is C12H25NO2 and its molecular weight is 215.33 g/mol. The purity is usually 95%.
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properties

CAS RN

53280-20-9

Product Name

Methyl N,N-dibutyl-beta-alaninate

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

methyl 3-(dibutylamino)propanoate

InChI

InChI=1S/C12H25NO2/c1-4-6-9-13(10-7-5-2)11-8-12(14)15-3/h4-11H2,1-3H3

InChI Key

OTMLJGIEQPAZPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A! A solution of dibutylamine (1 l, 5.88 moles) in methanol (2.35 l), kept under stirring at 50° C., was slowly added dropwise with methyl acrilate (1.051 l, 11.76 moles). The mixture was then brought to room temperature and kept under stirring for 1 hour, thereafter 1.174 l of dichloromethane were added and the product extracted with 4.7 l of 3N HCl. The organic phase was washed with water (3×2.35 l). The aqueous phase was brought to pH-9 with 5N sodium hydrate and extracted with dichloromethane (2×2.35 l). The organic phase was washed with 2.35 l of distilled water, then anhydrified over sodium sulfate and evaporated under vacuum thus obtaining 1197 g of methyl N,N-dibutyl-3-amino-propionate (yield: 94.5%) as a pale yellow oil which was used as such in the next step.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.051 L
Type
reactant
Reaction Step Two
Quantity
1.174 L
Type
reactant
Reaction Step Three
Quantity
2.35 L
Type
solvent
Reaction Step Four

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